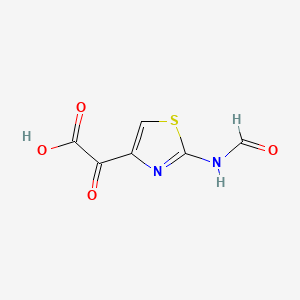

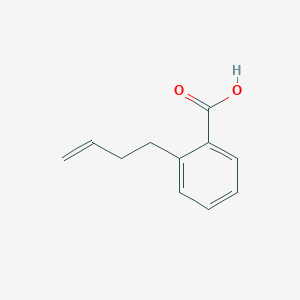

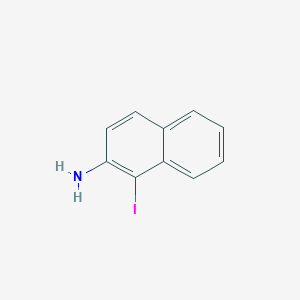

N-Benzyl-2-(methylthio)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

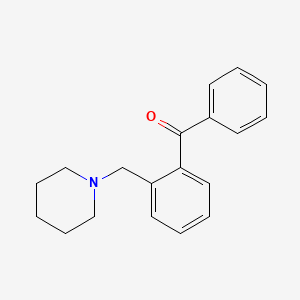

N-Benzyl-2-(methylthio)pyrimidin-4-amine, also known as N-BMP, is an important building block for many organic compounds and has a wide range of applications in scientific research. This compound has been studied extensively in recent years, with its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments being the focus of much research.

Aplicaciones Científicas De Investigación

Anticancer Activity

Researchers have investigated the synthesis and biological evaluation of various pyrimidin-4-amine derivatives, focusing on their potential as anticancer agents. For instance, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated good yields and was characterized by spectral analyses, with docking studies indicating its potential biological activity (Bommeraa, Merugu, & Eppakayala, 2019). Additionally, a study on 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3]benzothiazole and its derivatives showcased significant in-vitro anticancer activity against different cancer lines, highlighting the potential of pyrimidin-4-amine derivatives in cancer research (Waghmare et al., 2013).

Antimicrobial and Antifungal Applications

The synthesis of new derivatives such as 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][1,3]benzothiazole has been reported, with these compounds showing promising antibacterial and antifungal activities in vitro. This highlights the potential of N-Benzyl-2-(methylthio)pyrimidin-4-amine derivatives in developing new antimicrobial agents (Sayed, Khalil, & Raslan, 2012).

Synthesis of Novel Heterocyclic Compounds

Research has also focused on the synthesis of novel heterocyclic compounds using pyrimidin-4-amine derivatives as key intermediates. For example, the synthesis of bis[2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes through a three-component reaction showcased an effective method for generating nitrogen-containing heterocycles, indicating the versatility of these compounds in synthetic chemistry (Fang, Fang, & Zheng, 2013).

Mecanismo De Acción

Target of Action

N-Benzyl-2-(methylthio)pyrimidin-4-amine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .

Mode of Action

Pyrimidines are known to interact with various biological targets and exert their effects through these interactions .

Biochemical Pathways

Pyrimidines are known to be involved in a variety of biochemical pathways due to their wide range of pharmacological effects .

Result of Action

Pyrimidines are known to have a wide range of pharmacological effects .

Propiedades

IUPAC Name |

N-benzyl-2-methylsulfanylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-16-12-13-8-7-11(15-12)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXIAFTYXCCCQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546560 |

Source

|

| Record name | N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91719-61-8 |

Source

|

| Record name | N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1314192.png)